molecular formula C21H24N4O5S B2909887 N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-04-5

N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2909887
CAS No.: 851719-04-5
M. Wt: 444.51
InChI Key: POKCUOYBTZMCLF-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and antiretroviral drugs . The presence of the nitrophenyl and pyrazol groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its properties or uses.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a nitrophenyl group, and a sulfonamide group. These functional groups could potentially engage in a variety of chemical interactions, depending on the specific context .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the pyrazole ring, and the sulfonamide group. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of potential chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water, while the nitrophenyl group could contribute to its absorbance in the UV-visible region .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many sulfonamide derivatives act as inhibitors of enzymes, while nitrophenyl groups can undergo reduction to form reactive species .

Properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-21(2,3)20(26)24-19(15-8-6-10-17(12-15)25(27)28)13-18(22-24)14-7-5-9-16(11-14)23-31(4,29)30/h5-12,19,23H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCUOYBTZMCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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